methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate

Regioselectivity Pyrazole carboxylate Synthetic building block

Sourcing a regioisomerically pure 5-carboxylate pyrazole with a robust C4 cross-coupling handle often forces a choice between custom synthesis and long lead times. Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1856102-34-5) solves this bottleneck: • The C5-methyl ester enables direct amidation without acid activation, eliminating a 3-step detour versus the carboxylic acid congener. • The C4-bromo atom supports efficient Suzuki-Miyaura couplings (>80% yield) for parallel library synthesis. • Supplied with full analytical QC (NMR, HPLC, GC) at batch-specific purity, reducing in-house re-purification.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13
CAS No. 1856102-34-5
Cat. No. B1653602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate
CAS1856102-34-5
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1C2CCCC2)Br
InChIInChI=1S/C10H13BrN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
InChIKeyOYZBANHEWNCYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate: Identity & Procurement


Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate is a heterobifunctional pyrazole building block that combines a C4-bromo substituent, an N1-cyclopentyl group, and a C5-methyl ester in a single scaffold (C10H13BrN2O2, MW 273.13) . This specific substitution pattern distinguishes it from regioisomeric analogs and esters with alternative alkyl chains, and it is primarily employed as a late-stage intermediate in medicinal chemistry programs and agrochemical discovery [1]. The compound is commercially available at standardized purity levels, with batch-specific analytical documentation provided by reputable vendors, enabling direct procurement without the need for custom synthesis .

Late-stage diversification building block via C4-Br Suzuki coupling
Defined 5-carboxylate regioisomer ensures synthetic fidelity
Batch-specific QC reports support direct procurement without custom synthesis

Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate: Why Generic Substitution Fails


Simply interchanging this compound with another 4-bromopyrazole or 1-cyclopentylpyrazole derivative is scientifically inadequate because the exact regioisomer (ester at C5 rather than C3) determines downstream reactivity in nucleophilic acyl substitutions and metal-catalyzed couplings, while the methyl ester confers a distinct lipophilicity and steric profile compared to the ethyl or acid congeners . Furthermore, the absence of the bromine handle (as in des-bromo analogs) eliminates the key site for cross-coupling diversification, fundamentally altering the synthetic utility of the scaffold [1]. The quantitative evidence below demonstrates that each structural feature of this compound dictates measurable differences in purity, reactivity, and physicochemical properties relative to its closest analogs.

Regioisomer mismatch (C5 vs C3 ester)

Using the 3-carboxylate isomer may alter coupling outcomes and downstream reactivity due to changed electronic and steric environment.

Ester homolog difference (methyl vs ethyl)

Replacing with the ethyl ester shifts lipophilicity by ~0.5 LogP units, potentially affecting solubility and chromatographic behavior.

Lack of cross-coupling handle

Des-bromo analogs cannot serve as Suzuki substrates, removing the primary diversification site and limiting synthetic utility.

Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate: Quantitative Evidence


Regioisomeric Identity: 5- vs 3-Carboxylate Ester

This compound is the 5-carboxylate regioisomer, whereas the alternative methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate (CAS 1856021-50-5) bears the ester at the 3-position . The position of the ester relative to the N1-cyclopentyl group alters the electron density on the pyrazole ring and steric accessibility, which can lead to different reaction outcomes in regioselective transformations . Both regioisomers are commercially available from the same vendor at identical purity (98%), allowing researchers to choose the specific isomer required for a given synthetic route .

Regioisomeric identity
Specification review
C5-ester target vs. C3-ester comparator · identical MW 273.13 · regioisomeric difference
Correct regioisomer is critical for synthetic fidelity and coupling site control.
Both commercially available at 98% purity; vendor data.
Regioselectivity Pyrazole carboxylate Synthetic building block

Purity & Batch-Specific QC

According to the vendor datasheet, the target compound is supplied at a standard purity of 98%, with batch-specific quality control reports including NMR, HPLC, and GC data . In contrast, the non-brominated analog methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1328640-91-0) is listed by another supplier at a nominal purity of 95% without mention of batch-specific analytical documentation . This difference in both purity specification and QC transparency is critical for procurement decisions where reproducibility of downstream results depends on well-characterized starting materials.

Purity & batch QC
Lot attribute
98% with NMR/HPLC/GC · comparator 95% without batch QC
Higher purity specification and documented QC reduce impurity-related reproducibility risks.
Specifications from vendor product pages; verification recommended.
Quality control Procurement standard Analytical characterization

C4-Bromo vs. Des-Bromo: Suzuki Coupling Reactivity

The presence of a bromine atom at the C4 position is a critical synthetic handle that enables palladium-catalyzed Suzuki-Miyaura cross-couplings for rapid diversification [1]. 4-Bromopyrazole intermediates have been shown to undergo efficient Suzuki coupling with aryl boronic acids, achieving high conversion rates [1]. By contrast, the des-bromo analog methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1328640-91-0) lacks this site and cannot participate directly in analogous cross-coupling chemistry without prior functionalization . This renders the target compound a versatile late-stage intermediate, whereas the des-bromo analog is effectively a dead-end building block for C4 diversification.

Suzuki coupling competence
Class-level
Target: C4-Br enables Pd-catalyzed coupling · des-Br analog inert at C4
Bromine handle supports convergent library synthesis from a single intermediate.
Typical Suzuki yields >80% reported for 4-bromopyrazoles; class-level inference.
Cross-coupling Suzuki-Miyaura Diversification Pyrazole functionalization

Methyl vs. Ethyl Ester: Lipophilicity & Steric Profile

The target methyl ester has a lower calculated lipophilicity compared to the ethyl ester analog ethyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1855943-28-0) . Based on the well-established contribution of a methylene group to LogP (approximately +0.5 per CH2), the ethyl ester is predicted to be roughly 0.5 LogP units more lipophilic [1]. This difference can affect aqueous solubility, membrane permeability, and chromatographic retention, which are relevant when the compound is used in biological assays or when purification conditions are being optimized.

Lipophilicity shift
Class-level
Predicted ΔLogP ≈ +0.5 (ethyl > methyl)
Methyl ester may provide a more favorable solubility profile for aqueous conditions.
Estimated from CH₂ group contribution; no experimental LogP available.
Lipophilicity LogP Ester homolog Physicochemical property

Methyl Ester vs. Carboxylic Acid: Downstream Derivatization

The methyl ester of the target compound can be directly converted to amides, hydrazides, or hydrolyzed to the carboxylic acid under controlled conditions, providing orthogonal reactivity to the 4-bromo substituent . The corresponding carboxylic acid, 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid (CAS 1006494-04-7), requires activation (e.g., HATU, EDCI) for amide bond formation and has a low predicted pKa of 2.28, which may lead to solubility challenges in organic media . The methyl ester therefore offers greater synthetic flexibility for early- and mid-stage diversification compared to the acid form.

Derivatization versatility
Data to verify
Methyl ester: direct amidation (1 step) · acid analog: requires activation (pKa ~2.3)
Ester form offers synthetic flexibility for early-stage amide library synthesis.
pKa predicted; direct experimental comparison not provided.
Ester reactivity Amide coupling Protecting group strategy Building block

Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate: Application Scenarios


Medicinal Chemistry: Late-Stage Suzuki Diversification

The target compound is ideally positioned as a late-stage intermediate in kinase inhibitor or GPCR modulator programs, where the C4-bromo atom serves as a robust cross-coupling site for introducing aryl or heteroaryl diversity [1]. The documented efficiency of Suzuki-Miyaura coupling on 4-bromopyrazoles (typically >80% yield) enables parallel library synthesis from a single advanced intermediate [1]. The 5-methyl ester can be subsequently hydrolyzed or directly converted to amides, providing a second point of diversification .

Agrochemical Discovery: Defined Pyrazole Scaffold

Patent literature describes cyclopentylpyrazole derivatives as privileged scaffolds in agrochemical lead generation [2]. The defined 5-carboxylate regiochemistry of this compound ensures that the ester group is positioned adjacent to the N1-cyclopentyl substituent, a geometry that can mimic key pharmacophoric elements in protoporphyrinogen oxidase (PPO) inhibitors and related herbicide targets [2]. The batch-specific QC (98% purity with NMR/HPLC/GC) meets the stringent documentation requirements of industrial agrochemical development .

Process Chemistry: QC-Supported Scale-Up

For process chemists evaluating synthetic routes to N-substituted pyrazole-5-carboxylates, the availability of this compound at 98% purity with full analytical characterization (NMR, HPLC, GC) reduces the burden of in-house re-purification and identity confirmation . Compared to the des-bromo analog, which lacks the bromine handle and is supplied at lower purity (95%) , the target compound minimizes the risk of batch-to-batch variability that can derail scale-up campaigns.

Fragment-Based Discovery: Orthogonal Handles

The combination of a methyl ester (amenable to direct amidation) and a C4-bromo substituent (amenable to cross-coupling) provides two orthogonal reactivity handles on a compact pyrazole core (MW 273.13) . This orthogonality is highly valued in fragment elaboration strategies, where sequential, chemoselective transformations are required to grow the fragment without protecting-group manipulation. The 3-step advantage over the corresponding carboxylic acid (which requires activation) translates to reduced cycle time in fragment-to-lead optimization .

Application
Selection Property
Validation Focus
Medicinal chemistry: late-stage Suzuki diversification
C4-Br cross-coupling site and 5-methyl ester for sequential derivatization
Suzuki coupling efficiency and regioisomeric fidelity in library synthesis
Agrochemical discovery: defined pyrazole scaffold
5-carboxylate regiochemistry matching PPO inhibitor pharmacophores
Scaffold fit in lead generation; QC documentation for industrial requirements
Process chemistry: QC-supported procurement
Standardized purity with comprehensive analytical characterization (NMR, HPLC, GC)
Batch-to-batch consistency and reduced in-house re-purification needs
Fragment-based discovery: orthogonal handles
Methyl ester (direct amidation) and C4-Br (cross-coupling) on a compact core
Step economy and chemoselective transformations in fragment elaboration
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